

# Technical Guide: Physicochemical Properties of 2,6-Dibromo-3-methoxypyridine

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## Compound of Interest

Compound Name: 2,6-Dibromo-3-methoxypyridine

Cat. No.: B1312651

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## Introduction

**2,6-Dibromo-3-methoxypyridine** is a halogenated pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two bromine atoms and a methoxy group on the pyridine ring, offers multiple reactive sites for the construction of complex molecular architectures. This document provides a comprehensive overview of the known physical properties of **2,6-Dibromo-3-methoxypyridine**, outlines experimental protocols for their determination, and explores its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors.

## Core Physical Properties

A summary of the available quantitative data for **2,6-Dibromo-3-methoxypyridine** is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed by experimental determination.

Table 1: Physical Properties of **2,6-Dibromo-3-methoxypyridine**

Property	Value	Source
Molecular Formula	<chem>C6H5Br2NO</chem>	<a href="#">[1]</a>
Molecular Weight	266.92 g/mol	<a href="#">[1]</a>
Appearance	White to off-white solid	<a href="#">[2]</a>
Boiling Point	294.5 ± 35.0 °C (Predicted)	<a href="#">[2]</a>
Melting Point	Not experimentally determined	
Density	1.919 ± 0.06 g/cm³ (Predicted)	<a href="#">[2]</a>
Flash Point	99 °C	<a href="#">[1]</a>
Solubility	Insoluble in water; likely soluble in polar organic solvents such as methanol and chloroform. <a href="#">[1]</a> <a href="#">[3]</a>	

## Experimental Protocols

Detailed methodologies for the experimental determination of key physical properties are crucial for verifying predicted values and ensuring data accuracy for research and development.

### Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Protocol: Capillary Method

- Sample Preparation: A small amount of finely powdered, dry **2,6-Dibromo-3-methoxypyridine** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus.
- Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

- Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[4] A sharp melting range (typically  $\leq 2$  °C) is indicative of a pure compound.

## Determination of Solubility

Understanding the solubility profile of **2,6-Dibromo-3-methoxypyridine** in various solvents is essential for its use in synthesis and purification.

Protocol: Shake-Flask Method for Quantitative Solubility

- Equilibration: An excess amount of solid **2,6-Dibromo-3-methoxypyridine** is added to a known volume of the desired solvent (e.g., ethanol, methanol, DMSO, water) in a sealed vial.
- Agitation: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: A filtered aliquot of the supernatant is carefully diluted, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[3]

## Potential Applications in Drug Discovery

While direct involvement of **2,6-Dibromo-3-methoxypyridine** in signaling pathways has not been explicitly documented, the structural motifs present in this molecule are of significant interest in medicinal chemistry.

## Precursor for Bioactive Molecules

The presence of two bromine atoms provides opportunities for selective functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in the synthesis of complex organic molecules, including those with therapeutic potential. For instance, related methoxypyridine scaffolds have been utilized in the synthesis of gamma-secretase modulators, which are of interest in the treatment of Alzheimer's disease.[5]

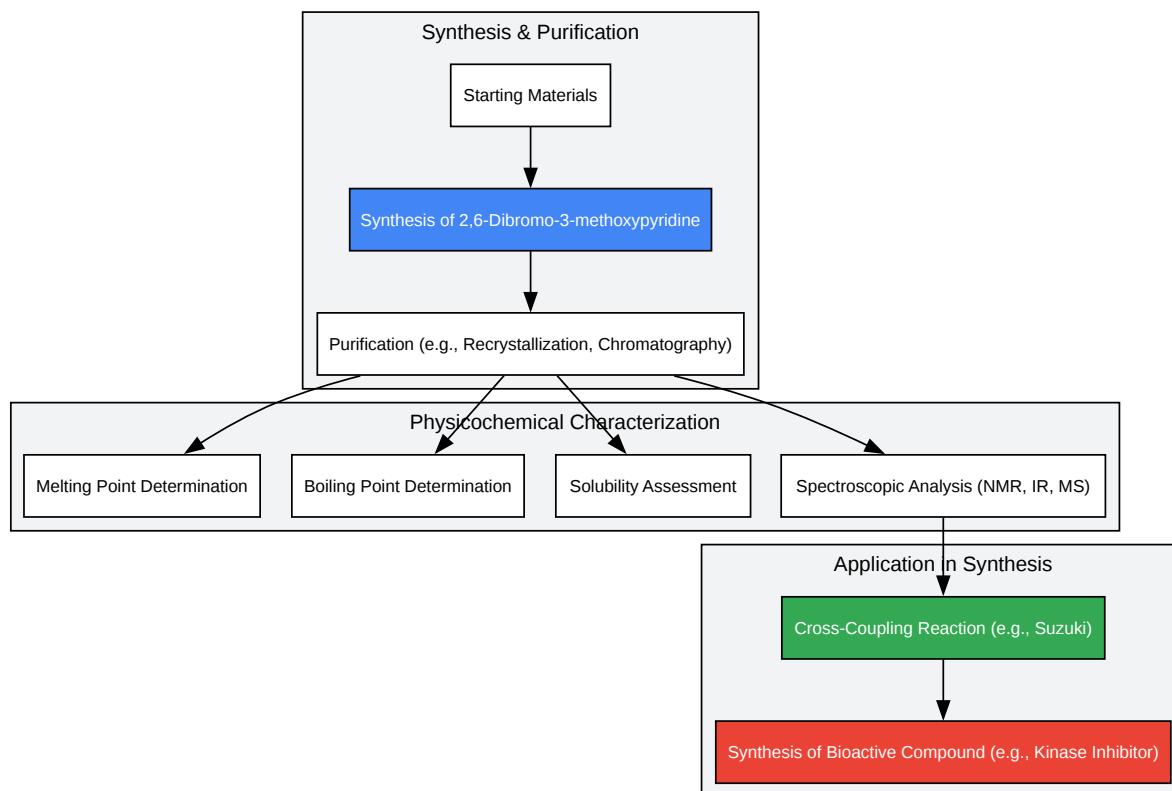
## Scaffold for Kinase Inhibitors

The pyridine core is a common feature in many kinase inhibitors. The PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, is a key target for drug development. A structurally related compound, 2-Bromo-3-methoxypyridine, serves as a crucial intermediate in the synthesis of inhibitors targeting this pathway. This suggests that **2,6-Dibromo-3-methoxypyridine** could also serve as a valuable scaffold for the development of novel kinase inhibitors.

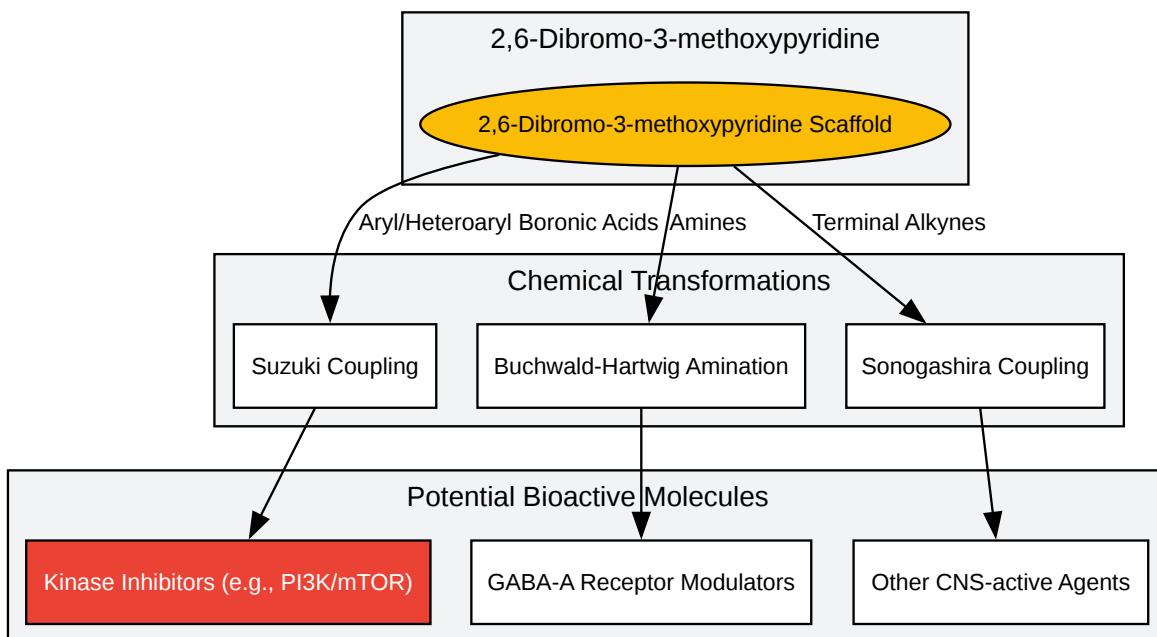
## Visualizations

### Experimental and Synthetic Workflows

The following diagrams illustrate logical workflows for the characterization and potential application of **2,6-Dibromo-3-methoxypyridine**.

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General experimental workflow for **2,6-Dibromo-3-methoxypyridine**.



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### Synthetic utility of 2,6-Dibromo-3-methoxypyridine.

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## References

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